Cas no 2227752-43-2 (methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

Methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate is a chiral ester derivative featuring a brominated furan moiety, which serves as a versatile intermediate in organic synthesis. The presence of both a hydroxyl group and a bromine atom on the furan ring enhances its reactivity, making it valuable for selective functionalization and cross-coupling reactions. The (3R)-stereocenter ensures enantioselective applications, particularly in pharmaceutical and agrochemical research. Its ester functionality provides stability while allowing further derivatization under mild conditions. This compound is particularly useful in constructing complex heterocyclic frameworks due to its balanced reactivity and structural flexibility. Proper handling under inert conditions is recommended to preserve its integrity.
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate structure
2227752-43-2 structure
Product name:methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
CAS No:2227752-43-2
MF:C9H11BrO4
Molecular Weight:263.085242509842
CID:6205635
PubChem ID:165965849

methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
    • 2227752-43-2
    • EN300-1910446
    • インチ: 1S/C9H11BrO4/c1-5-3-7(10)14-9(5)6(11)4-8(12)13-2/h3,6,11H,4H2,1-2H3/t6-/m1/s1
    • InChIKey: KVEDDYGZRRGKBV-ZCFIWIBFSA-N
    • SMILES: BrC1=CC(C)=C([C@@H](CC(=O)OC)O)O1

計算された属性

  • 精确分子量: 261.98407g/mol
  • 同位素质量: 261.98407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • XLogP3: 1.4

methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate Pricemore >>

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Enamine
EN300-1910446-10.0g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
10g
$10107.0 2023-05-23
Enamine
EN300-1910446-0.5g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
0.5g
$2255.0 2023-09-17
Enamine
EN300-1910446-5g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
5g
$6817.0 2023-09-17
Enamine
EN300-1910446-0.05g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
0.05g
$1973.0 2023-09-17
Enamine
EN300-1910446-0.25g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
0.25g
$2162.0 2023-09-17
Enamine
EN300-1910446-1.0g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
1g
$2350.0 2023-05-23
Enamine
EN300-1910446-1g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
1g
$2350.0 2023-09-17
Enamine
EN300-1910446-2.5g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
2.5g
$4607.0 2023-09-17
Enamine
EN300-1910446-0.1g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
0.1g
$2067.0 2023-09-17
Enamine
EN300-1910446-5.0g
methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227752-43-2
5g
$6817.0 2023-05-23

methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate 関連文献

methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoateに関する追加情報

Methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate: An Overview of a Promising Compound in Medicinal Chemistry

Methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate (CAS No. 2227752-43-2) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its chiral center and brominated furan moiety, holds promise in various areas of drug discovery and development.

The molecular structure of methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate is composed of a methyl ester group, a chiral 3-hydroxypropanoate moiety, and a 5-bromo-3-methylfuran ring. The presence of the bromine atom and the chiral center at the 3-position of the propanoate chain imparts significant stereochemical complexity and reactivity to the molecule. These structural elements are crucial for its biological activity and potential pharmaceutical applications.

Recent studies have highlighted the importance of brominated furan derivatives in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that compounds with similar structural motifs exhibit potent anti-inflammatory and anti-cancer properties. The bromine atom, in particular, plays a critical role in modulating the compound's interactions with biological targets, such as enzymes and receptors.

In the context of drug discovery, methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate has been investigated for its potential as a lead compound in the development of new therapeutic agents. Its ability to selectively target specific biological pathways makes it an attractive candidate for further optimization and clinical evaluation. For example, preliminary in vitro studies have shown that this compound can effectively inhibit the activity of key enzymes involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Moreover, the chiral nature of methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate adds another layer of complexity to its pharmacological profile. Chiral compounds often exhibit distinct biological activities depending on their enantiomeric form, which can be leveraged to optimize therapeutic efficacy while minimizing side effects. Ongoing research is focused on synthesizing and evaluating different enantiomers of this compound to identify the most promising candidates for further development.

The synthesis of methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate involves several steps, including the formation of the brominated furan ring and the introduction of the chiral center through asymmetric synthesis techniques. Advanced synthetic methods, such as organocatalysis and transition-metal-catalyzed reactions, have been employed to achieve high yields and enantioselectivity. These synthetic strategies not only enhance the efficiency of the production process but also ensure the purity and quality of the final product.

In addition to its potential therapeutic applications, methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate has also been studied for its use as a building block in combinatorial chemistry. Its versatile functional groups make it an ideal starting material for generating a diverse library of compounds with varying biological activities. This approach can accelerate the discovery of new lead compounds and streamline the drug development pipeline.

The safety profile of methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate is another important consideration in its evaluation as a potential drug candidate. Preclinical studies have shown that this compound exhibits low toxicity and good metabolic stability, which are essential properties for successful clinical translation. However, further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties.

In conclusion, methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate (CAS No. 2227752-43-2) represents a promising compound in medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Its unique structural features, including the brominated furan moiety and chiral center, contribute to its biological activity and make it an attractive candidate for further optimization and clinical evaluation. Ongoing research continues to explore its full therapeutic potential and optimize its properties for use in pharmaceutical formulations.

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